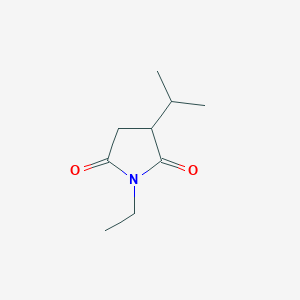
1-Ethyl-3-isopropylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-N-ethylsuccinimide is an organic compound belonging to the class of succinimides. Succinimides are cyclic imides derived from succinic acid. This compound is characterized by the presence of an isopropyl group and an ethyl group attached to the nitrogen atom of the succinimide ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-N-ethylsuccinimide typically involves the reaction of succinic anhydride with isopropylamine and ethylamine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the succinimide ring. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of 2-Isopropyl-N-ethylsuccinimide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-N-ethylsuccinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The succinimide ring can undergo nucleophilic substitution reactions, where the isopropyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Isopropyl-N-ethylsuccinimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing. It may have anticonvulsant or neuroprotective properties, similar to other succinimides.
Industry: It is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-N-ethylsuccinimide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may interact with ion channels or neurotransmitter receptors, influencing neuronal activity.
Comparación Con Compuestos Similares
Succinimide: The parent compound, used in various chemical and pharmaceutical applications.
Ethosuximide: An anticonvulsant drug used to treat absence seizures.
Phensuximide: Another anticonvulsant with similar properties to ethosuximide.
Methsuximide: Used in the treatment of epilepsy, with a different pharmacological profile.
Uniqueness: 2-Isopropyl-N-ethylsuccinimide is unique due to the presence of both isopropyl and ethyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
185760-08-1 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-ethyl-3-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15NO2/c1-4-10-8(11)5-7(6(2)3)9(10)12/h6-7H,4-5H2,1-3H3 |
Clave InChI |
FQGLURDPVKEDAX-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC(C1=O)C(C)C |
SMILES canónico |
CCN1C(=O)CC(C1=O)C(C)C |
Sinónimos |
2,5-Pyrrolidinedione,1-ethyl-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















